molecular formula C9H4ClF2NO B1320712 5-Chloro-3-(3,5-difluorophenyl)isoxazole CAS No. 359424-44-5

5-Chloro-3-(3,5-difluorophenyl)isoxazole

Katalognummer B1320712
CAS-Nummer: 359424-44-5
Molekulargewicht: 215.58 g/mol
InChI-Schlüssel: IPKTWEZJFMXOSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a chemical compound with the molecular formula C9H4ClF2NO . It has a molecular weight of 215.59 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of isoxazoles, including 5-Chloro-3-(3,5-difluorophenyl)isoxazole, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(3,5-difluorophenyl)isoxazole is represented by the linear formula C9H4ClF2NO . The InChI code for this compound is 1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H .


Physical And Chemical Properties Analysis

5-Chloro-3-(3,5-difluorophenyl)isoxazole is a solid substance . It has a boiling point of approximately 308.7±37.0°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Isoxazole derivatives, including 5-Chloro-3-(3,5-difluorophenyl)isoxazole, have been studied for their potential anticancer properties. The structure of isoxazole allows for the substitution of various groups, which can impart different biological activities. Research has indicated that these compounds can exhibit promising anticancer activities, making them valuable for the development of new therapeutic agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of isoxazole compounds are well-documented. They act by modulating inflammatory pathways and have been considered for the treatment of chronic inflammatory diseases. The presence of the 5-chloro-3-(3,5-difluorophenyl) group may enhance these properties, offering a potential pathway for new drug development .

Antimicrobial Properties

Isoxazole derivatives have shown effectiveness against various microbial strains. The structural diversity of these compounds allows them to interact with different microbial targets, potentially leading to the development of new antimicrobial agents that can combat resistant strains .

Antiviral Applications

The antiviral potential of isoxazoles is another area of interest. These compounds can be designed to interfere with viral replication or protein synthesis, providing a basis for the creation of novel antiviral drugs. The unique substituents on the isoxazole ring, such as the 5-chloro-3-(3,5-difluorophenyl) moiety, could play a crucial role in this activity .

Anticonvulsant Uses

Isoxazole derivatives have been explored for their anticonvulsant properties. They may offer new options for the treatment of epilepsy and other seizure disorders. The specific substitution pattern of 5-Chloro-3-(3,5-difluorophenyl)isoxazole might contribute to its efficacy in this therapeutic area .

Antidepressant Potential

The structure-activity relationship of isoxazoles suggests that they can also serve as antidepressants. By affecting neurotransmitter systems, these compounds could provide new avenues for treating depression and related mood disorders. The difluorophenyl group in particular may influence the compound’s ability to cross the blood-brain barrier, enhancing its effectiveness .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKTWEZJFMXOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595115
Record name 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359424-44-5
Record name 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3,5-difluorobenzoylacetate (1.87 g, 8.19 mmol) and hydroxylamine hydrochloride (626 mg, 9.01 mmol) in acetic acid (24 ml) is stirred at reflux for 1 hr. The crude reaction mixture is concentrated in vacuo and azeotroped with toluene twice. The crude material is suspended in phosphorus oxychloride (37 ml) and triethyl amine (2.37 ml, 17.1 mmol) is added slowly. The reaction mixture is stirred at reflux for 2 days, concentrated in vacuo and azeothroped with toluene 3 times. The residue is dissolved in dichloromethane and passed on a plug of silica gel (elution with dichloromethane. After concentration in vacuo, the crude material is purified by flash chromatography (silica gel, dry loading, 5% diethyl ether in hexane) to give 3-(3,5-difluorophenyl)-5-chloroisoxazole (600 mg, 35%) as an off-white solid.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
626 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.